molecular formula C15H12O4 B8608383 2-[(Naphthalen-1-yl)methylidene]butanedioic acid CAS No. 103632-74-2

2-[(Naphthalen-1-yl)methylidene]butanedioic acid

Cat. No.: B8608383
CAS No.: 103632-74-2
M. Wt: 256.25 g/mol
InChI Key: OCEJTXWZGWBSPX-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methylidene]butanedioic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

103632-74-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylidene)butanedioic acid

InChI

InChI=1S/C15H12O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

OCEJTXWZGWBSPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 32.3 g of diethyl succinate and 29.0 g of 1-naphthaldehyde in 100 ml of absolute ethanol was added 10.7 g of sodium hydride (50% dispersion in mineral oil) under ice-cooling, and then the mixture was heated under reflux for 0.5 hours. To the reaction was added 230 ml of 1N-aqueous sodium hydroxide solution, and the mixture was heated under reflux for 1 hour. The reaction mixture was evaporated under reduced pressure, and water was added to the residue. The mixture was extracted with diethyl ether to remove neutral substances. The aqueous layer was acidified by adding concentrated hydrochloric acid, and extracted with diethyl ether. The ethereal layer was washed a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. Benzene was added to the residue, and the precipitated crystals were collected by flitration to obtain 26.5 g of 2-(1-naphthylmethylene)succinic acid as yellow crystals.
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32.3 g
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29 g
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10.7 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 32.3 g of ethyl succinate and 29.0 g of 1-naphthaldehyde in 320 ml of absolute ethyl alcohol was added 10.7 g of a 50% sodium hydride (dispersion in mineral oil) with stirring under ice-cooling, and then the mixture was heated under reflux for 30 minutes. To the reaction mixture was added 230 ml of a 2N-aqueous sodium hydroxide soluiton, and then the mixture was heated under reflux for an hour. The reaction mixture was evaporated under reduced pressure, and to the residue was added water. The mixture was extracted with ethyl ether to remove neutral materials. The aqueous layer was acidified by adding concentrated hydrochloric acid, and then extracted with ethyl ether. The ethereal layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. Benzene was added to the residue, and the precipitated crystals were collected by filtration to obtain 26.5 g of 2-(1-naphthylmethylene)succinic acid as yellow crystals.
Quantity
32.3 g
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reactant
Reaction Step One
Quantity
29 g
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reactant
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0 (± 1) mol
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320 mL
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